molecular formula C8H16O3 B8451237 (2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol

(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol

Cat. No.: B8451237
M. Wt: 160.21 g/mol
InChI Key: MKWQCXIXWYWZBA-GVHYBUMESA-N
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Description

(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is an organic compound with a unique structure that includes a tetrahydropyranyl group attached to a hydroxypropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol typically involves the protection of a hydroxy group using a tetrahydropyranyl (THP) group. One common method is to react 1,2-propanediol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product. The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a diol.

    Substitution: The THP group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction results in a diol.

Scientific Research Applications

(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol exerts its effects involves the protection of hydroxy groups. The tetrahydropyranyl group forms a stable acetal linkage with the hydroxy group, preventing unwanted reactions at that site. This allows for selective reactions on other parts of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-tetrahydropyranyloxy-1-hydroxypropane: The enantiomer of the compound with similar properties but different stereochemistry.

    (2R)-2-methoxymethyloxy-1-hydroxypropane: A compound with a methoxymethyl protecting group instead of a tetrahydropyranyl group.

    (2R)-2-trimethylsilyloxy-1-hydroxypropane: A compound with a trimethylsilyl protecting group.

Uniqueness

(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is unique due to its stability and ease of removal under mild acidic conditions. This makes it a preferred protecting group in organic synthesis, especially when sensitive functional groups are present.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

(2R)-2-(oxan-2-yloxy)propan-1-ol

InChI

InChI=1S/C8H16O3/c1-7(6-9)11-8-4-2-3-5-10-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1

InChI Key

MKWQCXIXWYWZBA-GVHYBUMESA-N

Isomeric SMILES

C[C@H](CO)OC1CCCCO1

Canonical SMILES

CC(CO)OC1CCCCO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

25.0 g of lithium aluminum hydride was suspended in anhydrous ether, and 36.7 g of the compound (5a) was added thereto, followed by stirring for 1 hour at 0° C. and 2 hours at room temperature and neutralization by addition of aqueous HCl solution at 0° C. The reaction mixture was subjected to extraction with ether and reduced pressure-distillation (60° C./0.3 mmHg) to obtain 28.0 g of the product. (Yield: 90.2 %)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
90.2%

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